Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-l-ornitine

Übersicht

Beschreibung

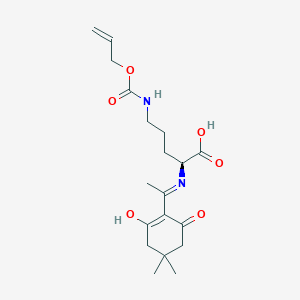

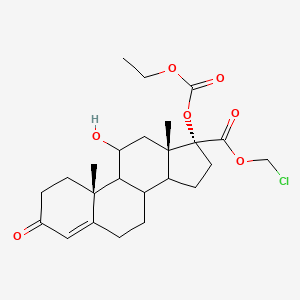

“Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-l-ornitine” is a quasi-orthogonally-protected Lys derivative . It is a white to off-white powder and is used as a biochemical reagent .

Synthesis Analysis

The synthesis of this compound involves the reaction of the LAA moiety with 2-acetyldimedone in the presence of triethylamine in refluxing ethanol . The N-Dde group is stable to both acidic and some basic conditions, and its facile removal by hydrazine or hydroxylamine has led to its successful incorporation into many solid-phase methodologies .Molecular Structure Analysis

The molecular formula of this compound is C31H36N2O6 . Its molecular weight is 532.637 g/mol . The IUPAC name is (2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid .Chemical Reactions Analysis

The Fmoc group can be removed selectively by treatment with piperidine; the Dde group is cleaved with 2% hydrazine in DMF . The conjugation of a drug with one or more lipoamino acids (LAAs; 2-aminoalkanoic acids; e.g. 3) can impart upon the drug steric protection from enzymatic degradation, increased lipophilicity, increased passive membrane diffusion and therefore may improve drug bioavailability .Physical And Chemical Properties Analysis

This compound is a white to off-white powder . Its molecular weight is 532.637 g/mol . The water content is less than 1% as determined by Karl Fischer Titration .Wissenschaftliche Forschungsanwendungen

It’s worth noting that this compound is also known as N-α-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-ε-Fmoc-L-lysine . It’s a quasi-orthogonally-protected Lys derivative . The Fmoc group can be removed selectively by treatment with piperidine; the Dde group is cleaved with 2% hydrazine in DMF . This derivative has been employed in Fmoc Solid Phase Peptide Synthesis (SPPS) to facilitate the introduction of biotin to the side-chain of lysine .

- Application: The compound can be used for the conjugation of a drug with one or more lipoamino acids (LAAs; 2-aminoalkanoic acids). This can impart upon the drug steric protection from enzymatic degradation, increased lipophilicity, increased passive membrane diffusion and therefore may improve drug bioavailability .

- Method: The N-Dde LAAs were prepared by reaction of the LAAs with 2-acetyldimedone in the presence of triethylamine in refluxing ethanol .

- Results: A variety of small molecules have been conjugated with LAAs, and many promising conjugates are peptides .

- Application: The compound is used in the synthesis of peptides. It has been employed in Fmoc Solid Phase Peptide Synthesis (SPPS) to facilitate the introduction of biotin to the side-chain of lysine .

- Method: The Fmoc group can be removed selectively by treatment with piperidine; the Dde group is cleaved with 2% hydrazine in DMF .

- Results: Successful incorporation into many solid-phase methodologies .

- Application: The compound has been used in the synthesis of a glycolipopeptide by Fmoc-chemistry .

- Method: The N-Dde LAA was used in the synthesis process .

- Results: Successful synthesis of a glycolipopeptide .

Drug Conjugation

Peptide Synthesis

Synthesis of Glycolipopeptides

Synthesis of Somatostatin Analogues

- Application: The compound can be used to improve the bioavailability of drugs . By conjugating a drug with one or more lipoamino acids (LAAs), the drug can gain steric protection from enzymatic degradation, increased lipophilicity, and increased passive membrane diffusion .

- Method: The N-Dde LAAs were prepared by reaction of the LAAs with 2-acetyldimedone in the presence of triethylamine in refluxing ethanol .

- Results: A variety of small molecules have been conjugated with LAAs, and many promising conjugates are peptides .

Bioavailability Improvement

Synthesis of Glycolipopeptides

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-5-9-27-18(26)20-8-6-7-13(17(24)25)21-12(2)16-14(22)10-19(3,4)11-15(16)23/h5,13,22H,1,6-11H2,2-4H3,(H,20,26)(H,24,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKPVWVZQMJXKL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@@H](CCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801115894 | |

| Record name | L-Ornithine, N2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-N5-[(2-propen-1-yloxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801115894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-l-ornitine | |

CAS RN |

1423017-98-4 | |

| Record name | L-Ornithine, N2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-N5-[(2-propen-1-yloxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801115894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1436799.png)

![(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436805.png)

![2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine](/img/structure/B1436814.png)

![7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436818.png)

![6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1436820.png)